(2R)-1-Methyl-2-(propan-2-YL)piperazine
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Overview
Description
(2R)-1-Methyl-2-(propan-2-yl)piperazine: is a chiral piperazine derivative Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi Reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine core.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods: Industrial production methods for (2R)-1-Methyl-2-(propan-2-yl)piperazine typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The Ugi reaction, due to its versatility and efficiency, is particularly favored in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as halides or amines, under mild to moderate conditions.
Major Products:
Oxidation: Formation of N-oxides or carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : (2R)-1-Methyl-2-(propan-2-yl)piperazine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: : It serves as a precursor in the synthesis of various drugs, particularly those targeting the central nervous system .
Industry: : The compound is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2R)-1-Methyl-2-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neural activity .
Comparison with Similar Compounds
Similar Compounds
Comparison
- (2R)-1-Methyl-2-(propan-2-yl)piperazine is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets .
- Pyrrolopyrazine derivatives have a different core structure but share some similar biological activities, such as antimicrobial and anticancer properties .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H18N2 |
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Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R)-1-methyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)8-6-9-4-5-10(8)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
ZLIRFYITEGBFOY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1C |
Canonical SMILES |
CC(C)C1CNCCN1C |
Origin of Product |
United States |
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